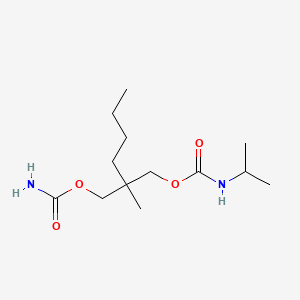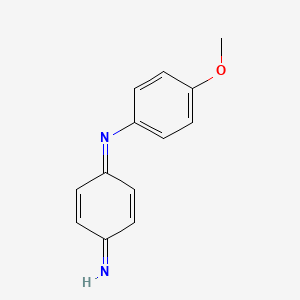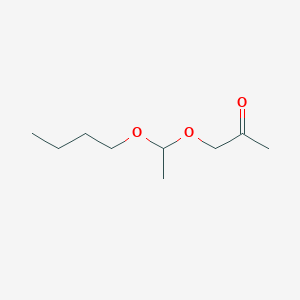
1-(1-Butoxyethoxy)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Butoxyethoxy)propan-2-one is an organic compound with the molecular formula C9H18O3 It is a ketone with a butoxyethoxy group attached to the second carbon of the propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-Butoxyethoxy)propan-2-one can be synthesized through the reaction of 1-butanol with ethylene oxide to form 1-butoxyethanol. This intermediate is then reacted with propanone under acidic conditions to yield the final product. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves continuous flow reactors to maintain optimal reaction conditions. The use of high-purity reactants and precise control of temperature and pressure are crucial to achieving high yields and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Butoxyethoxy)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The butoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(1-Butoxyethoxy)propan-2-one has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of coatings, adhesives, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(1-butoxyethoxy)propan-2-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the butoxyethoxy group can undergo hydrolysis or substitution. These interactions can affect cellular processes and biochemical pathways, making the compound useful in various applications.
Comparación Con Compuestos Similares
1-(2-Butoxyethoxy)propan-2-ol: Similar structure but with an alcohol group instead of a ketone.
4,7-Dioxaundecan-2-ol: Contains a similar ether linkage but with different substituents.
2-Butoxy-1-(2’-hydroxypropoxy)ethane: Another compound with a similar ether linkage.
Uniqueness: 1-(1-Butoxyethoxy)propan-2-one is unique due to its specific combination of a ketone and butoxyethoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where both functional groups are required.
Propiedades
Número CAS |
25368-64-3 |
|---|---|
Fórmula molecular |
C9H18O3 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
1-(1-butoxyethoxy)propan-2-one |
InChI |
InChI=1S/C9H18O3/c1-4-5-6-11-9(3)12-7-8(2)10/h9H,4-7H2,1-3H3 |
Clave InChI |
ZNGMHMNIBMRBGI-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(C)OCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenamine, N,N-dimethyl-4-[[(4-nitrophenyl)sulfonyl]methyl]-](/img/structure/B14693070.png)
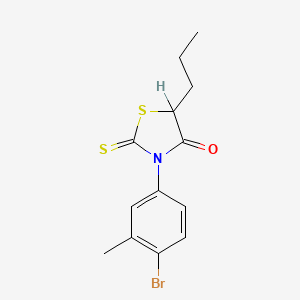
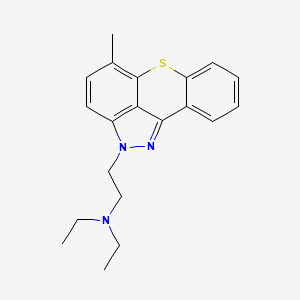

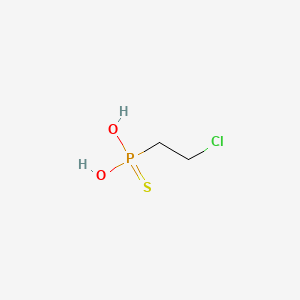
![4-[(Diethylamino)methyl]phenol](/img/structure/B14693097.png)
![Trimethyl[(triphenylmethyl)peroxy]silane](/img/structure/B14693103.png)
![1-N,1-N-diethyl-4-N-(2,6,6-trimethyl-5-phenyl-5H-furo[2,3-d]pyrimidin-4-yl)pentane-1,4-diamine](/img/structure/B14693111.png)
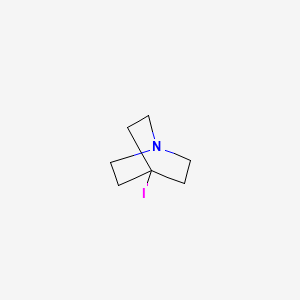
![Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate](/img/structure/B14693118.png)

